molecular formula C14H11ClO2 B8611403 [5-(4-Chlorophenyl)furan-2-yl](cyclopropyl)methanone CAS No. 61019-12-3

[5-(4-Chlorophenyl)furan-2-yl](cyclopropyl)methanone

Cat. No.: B8611403
CAS No.: 61019-12-3
M. Wt: 246.69 g/mol
InChI Key: FBQOYYFMRSYMMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-(4-Chlorophenyl)furan-2-yl](cyclopropyl)methanone is a useful research compound. Its molecular formula is C14H11ClO2 and its molecular weight is 246.69 g/mol. The purity is usually 95%.
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Properties

CAS No.

61019-12-3

Molecular Formula

C14H11ClO2

Molecular Weight

246.69 g/mol

IUPAC Name

[5-(4-chlorophenyl)furan-2-yl]-cyclopropylmethanone

InChI

InChI=1S/C14H11ClO2/c15-11-5-3-9(4-6-11)12-7-8-13(17-12)14(16)10-1-2-10/h3-8,10H,1-2H2

InChI Key

FBQOYYFMRSYMMV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring mixture of 128 g (0.96 mole) of AlCl3 and 720 ml of CS2 was added portionwise 100 g (0.96 mole) of cyclopropanecarboxylic acid chloride while keeping the temperature below 30° by means of an ice bath. A solution of 172 g (0.96 mole) of 2-(4-chlorophenyl)furan in 480 ml of CS2 was added dropwise while maintaining the temperature between 10°-15° with large volume of HCl gas being given off. The reaction mixture was stirred in an ice bath for 15 minutes, allowed to warm to room temperature over a one hour period, and then added to 2000 ml of ice/water. The aqueous layer was separated from the CS2 layer and extracted with 2 × 500 ml portions of CH2Cl2. The CS2 and CH2Cl2 layers were combined, were washed with 1000 ml of 6% Na2CO3 solution and with 1000 ml of water, and then dried over magnesium sulfate. The solvent was removed on a rotary evaporator leaving red-brown residue which was extracted several times with boiling hexane. The combined hexane extracts were cooled and the resulting solid filtered and air dried to yield 41 g (17%) of product. An analytical sample was prepared by recrystallizing a sample from hexane/Darco, m.p. 88°-89°.
Name
Quantity
128 g
Type
reactant
Reaction Step One
Name
Quantity
720 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
172 g
Type
reactant
Reaction Step Three
Name
Quantity
480 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
2000 mL
Type
reactant
Reaction Step Five
Yield
17%

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